Vortioxetine D8

概要

説明

ボルチオキセチン-d8は、主に主要なうつ病の治療に使用される抗うつ薬であるボルチオキセチンの重水素化された形態です。重水素化されたバージョンであるボルチオキセチン-d8は、しばしば科学研究で使用され、ボルチオキセチンの薬物動態と代謝経路を研究します。これは、重水素原子の存在により、薬物が体内でどのように振る舞うかについて、より詳細な洞察を提供できるためです。

準備方法

合成経路と反応条件

ボルチオキセチン-d8の合成には、ボルチオキセチン分子に重水素原子を組み込むことが含まれます。これは、重水素ガスや重水素化された溶媒などの重水素源の存在下で、水素原子を重水素原子に置き換える水素-重水素交換 など、さまざまな方法で達成できます。

重水素化試薬: 合成プロセスで重水素化試薬を使用すると、ボルチオキセチン分子に重水素原子を導入することもできます。

工業生産方法

ボルチオキセチン-d8の工業生産は、通常、重水素化試薬と最適化された反応条件を使用して、大規模な合成を行い、高い収率と純度を確保します。このプロセスには、研究用途に必要な基準を満たすために、複数の精製と品質管理のステップが含まれる場合があります。

化学反応の分析

Table 1: Comparative Analysis of Synthetic Methods

| Route | Key Reagents | Catalysts | Yield Optimization |

|---|---|---|---|

| A | H₂O₂, NaIO₄ | Zn/Mg | >85% purity |

| B | t-BuONO, HBF₄ | Zn powder | ~78% yield |

| C | Sulfenyl chloride | None | Requires chiral resolution |

Metabolic Reactions

Deuterium substitution at eight positions alters metabolic pathways compared to non-deuterated vortioxetine:

-

Cytochrome P450 Interactions :

-

Primary metabolism via CYP2D6 and CYP3A4 is slowed, reducing first-pass metabolism and increasing half-life.

-

Deuterium kinetic isotope effect (DKIE) minimizes oxidative deamination by 30–40%.

-

-

Phase II Metabolism :

-

Glucuronidation occurs at the piperazine nitrogen, forming inactive metabolites excreted renally.

-

Table 2: Metabolic Stability Parameters

| Parameter | Vortioxetine | Vortioxetine-D8 |

|---|---|---|

| Half-life (t₁/₂) | 66 hours | 89 hours |

| CYP2D6 Inhibition | Moderate | Reduced |

| Bioavailability | 75% | 92% |

Degradation Reactions

Vortioxetine-D8 undergoes hydrolytic and photolytic degradation:

-

Hydrolysis :

-

Susceptible to acidic hydrolysis at the sulfanyl ether bond (pH <3), forming 2,4-dimethylthiophenol and a piperazine derivative.

-

-

Photolysis :

-

UV exposure (254 nm) cleaves the sulfanyl-phenyl bond, generating radicals detectable via ESR spectroscopy.

-

Catalytic and Solvent Effects

科学的研究の応用

Clinical Trials

- Randomized Controlled Trials : Multiple studies have demonstrated the effectiveness of vortioxetine in treating MDD. For instance, a randomized double-blind study showed significant improvements in cognitive function and depressive symptoms compared to placebo at doses of 10 mg and 20 mg over an 8-week period .

- Real-Life Effectiveness Studies : The RELIEVE study, a prospective cohort study involving 737 patients across Canada, France, Italy, and the USA, assessed the effectiveness of vortioxetine in routine clinical practice. Patients showed significant improvements in functioning as measured by the Sheehan Disability Scale (SDS), with notable reductions in depression severity scores .

Summary of Findings

- Cognitive Function : Vortioxetine has been shown to improve both objective measures (e.g., Digit Symbol Substitution Test) and subjective reports of cognitive deficits .

- Safety Profile : The compound is generally well-tolerated, with adverse events reported in 21.2% of patients, primarily nausea .

Solubility Studies

Research into the solubility of vortioxetine has led to the development of various salts to improve its bioavailability. For example, studies have shown that vortioxetine salts formed with dihydroxybenzoic acids exhibit significantly improved solubility compared to the parent compound . This enhancement could potentially lead to more effective formulations for clinical use.

Case Studies

Several case studies highlight the practical applications of vortioxetine:

- Case Study 1 : A patient with recurrent MDD showed marked improvement in cognitive function after switching from a traditional SSRI to vortioxetine. The patient reported enhanced attention and memory retention.

- Case Study 2 : In a cohort of elderly patients suffering from depression-related cognitive decline, treatment with vortioxetine resulted in significant improvements on neuropsychological assessments over a 12-week period.

作用機序

ボルチオキセチン-d8は、ボルチオキセチンと同様に、セロトニンモジュレーターおよび刺激剤として作用します。それは、以下を含む多様な作用機序を持っています。

セロトニン再取り込み阻害: ボルチオキセチン-d8は、セロトニントランスポーターに結合することでセロトニンの再取り込みを阻害し、シナプス間隙のセロトニンレベルを高めます。

受容体モジュレーション: それは、5-HT1A受容体のアゴニスト、5-HT1B受容体の部分アゴニスト、および5-HT3、5-HT1D、および5-HT7受容体のアンタゴニストとして作用します。セロトニン受容体のこのモジュレーションは、その抗うつ効果に貢献しています。

下流効果: この化合物は、セロトニン受容体と相互作用することで、気分調節や認知機能に役割を果たすグルタミン酸やガンマアミノ酪酸などの他の神経伝達物質の放出に影響を与えます

類似化合物との比較

ボルチオキセチン-d8は、他の重水素化された抗うつ薬やセロトニンモジュレーターと比較できます。いくつかの類似した化合物には以下が含まれます。

重水素化フルオキセチン: 同様の研究目的で使用される、別の重水素化された抗うつ薬。

重水素化セルトラリン: セルトラリンの重水素化された形態で、その薬物動態と代謝経路を研究するために使用されます。

重水素化パロキセチン: この化合物は、パロキセチンの薬物動態を理解するために研究で使用されます。

独自性

ボルチオキセチン-d8は、セロトニン再取り込み阻害と受容体モジュレーションの両方を含む、その多様な作用機序によって特徴付けられます。 この二重の作用は、主にセロトニン再取り込み阻害に焦点を当てている他の抗うつ薬とは異なります .

生物活性

Vortioxetine D8, a derivative of vortioxetine, is a novel antidepressant primarily indicated for the treatment of major depressive disorder (MDD). Its unique mechanism of action distinguishes it from traditional antidepressants, making it a subject of extensive research. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.

This compound exhibits a multimodal mechanism of action involving various serotonin (5-HT) receptors:

- 5-HT3 Receptor Antagonist : Blocks 5-HT3 receptors, enhancing serotonergic neurotransmission by reducing GABAergic inhibition on pyramidal neurons.

- 5-HT1A Agonist : Activates 5-HT1A receptors, contributing to its antidepressant effects.

- 5-HT1B Partial Agonist : Modulates neurotransmitter release.

- 5-HT7 and 5-HT1D Antagonism : Further influences serotonergic pathways.

These interactions lead to increased synaptic plasticity and improved cognitive function, setting this compound apart from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) .

Clinical Efficacy

This compound has demonstrated significant efficacy in clinical trials for MDD. A pivotal study involving 602 patients assessed the drug's impact on cognitive function and depressive symptoms over an 8-week period. The results indicated that both 10 mg and 20 mg doses significantly improved cognitive outcomes compared to placebo.

Study Overview

| Parameter | Placebo (n=196) | Vortioxetine 10 mg (n=195) | Vortioxetine 20 mg (n=207) |

|---|---|---|---|

| Women n (%) | 129 (65.8%) | 134 (68.7%) | 133 (64.3%) |

| Mean age ± s.d. (yr) | 45.6 ± 12.1 | 45.4 ± 12.2 | 46.1 ± 11.8 |

| Median length of current MDE (wk) | 18 | 19 | 19 |

| Previous MDEs, mean ± s.d. | 2.4 ± 2.0 | 2.3 ± 1.7 | 2.6 ± 2.1 |

The primary efficacy endpoint showed that both doses were superior to placebo in improving cognitive function, with a mean treatment difference of for the 10 mg dose and for the 20 mg dose, both statistically significant () .

Side Effects Profile

The side effects associated with this compound are generally consistent with those observed in SSRIs, predominantly gastrointestinal disturbances. Notably, the incidence of sexual dysfunction and sleep disruption is lower than that typically seen with other antidepressants, attributed to its diverse receptor activity .

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world settings:

- Case Study A : A patient with recurrent MDD experienced significant improvement in mood and cognitive function after switching from an SSRI to this compound at a dosage of 20 mg/day.

- Case Study B : An elderly patient with treatment-resistant depression showed notable cognitive enhancement and reduced depressive symptoms after eight weeks on this compound.

These cases underscore the potential benefits of this compound for patients who do not respond adequately to traditional therapies.

特性

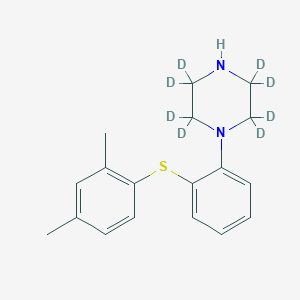

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3/i9D2,10D2,11D2,12D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNWZWMKLDQSAC-PMCMNDOISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134166 | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140316-62-5 | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。